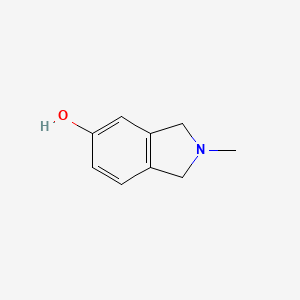

2-methyl-2,3-dihydro-1H-isoindol-5-ol

Description

2-Methyl-2,3-dihydro-1H-isoindol-5-ol is a bicyclic organic compound featuring a partially saturated isoindole core with a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) substituent on the nitrogen atom (position 2) . Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoindole derivatives, though specific applications remain under investigation.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-methyl-1,3-dihydroisoindol-5-ol |

InChI |

InChI=1S/C9H11NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,11H,5-6H2,1H3 |

InChI Key |

HXZIMBUTQKQVQH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-isoindol-5-ol can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-methyl-2,3-dihydro-1H-isoindol-5-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1H-isoindol-5-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with biological macromolecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Mazindol

- Structure : 5-$p$-Chlorophenyl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol .

- Key Differences :

- Fused imidazo ring system (vs. simple isoindole in the target compound).

- $p$-Chlorophenyl substituent at position 5 (vs. hydroxyl in the target).

- Properties: Molecular formula: C₁₆H₁₂ClN₃O; molecular weight: 297.74 g/mol. Pharmacological Activity: Potent anorectic agent with activity comparable to d-amphetamine due to dopamine/norepinephrine reuptake inhibition .

2-Methyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride

- Structure: Amino (-NH₂) group at position 5, methyl at position 2, with HCl salt .

- Key Differences :

- Functional group: Amine (vs. hydroxyl in the target compound).

- Ionic form enhances solubility (e.g., in aqueous media).

- Properties :

5-[4-(Trifluoromethyl)phenyl] Analogs

- Structure : 2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol .

- Key Differences :

- Trifluoromethylphenyl substituent (electron-withdrawing, lipophilic).

- Fused imidazo ring.

- Properties :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility Trends | Key Functional Groups |

|---|---|---|---|---|

| 2-Methyl-2,3-dihydro-1H-isoindol-5-ol | C₉H₁₁NO | 149.19 | Moderate (polar hydroxyl) | -OH, -CH₃ |

| Mazindol | C₁₆H₁₂ClN₃O | 297.74 | Low (lipophilic aryl group) | -Cl, fused imidazo |

| 2-Methyl-5-amine dihydrochloride | C₉H₁₄Cl₂N₂ | 221.13 | High (ionic form) | -NH₂⁺·Cl⁻, -CH₃ |

| 5-Trifluoromethylphenyl analog | C₁₇H₁₃F₃N₂O | 318.29 | Low (fluorinated aryl) | -CF₃, fused imidazo |

Key Observations :

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2,3-dihydro-1H-isoindol-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isoindol derivatives often involves coupling reactions, cyclization, or functional group modifications. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of structurally related indole derivatives, can be adapted . Key steps include:

- Catalyst selection : CuI (1.16 g) in PEG-400:DMF solvent systems under inert atmospheres.

- Purification : Use of hot ethyl acetate for recrystallization to isolate the product (30% yield reported in analogous reactions) .

- Reaction monitoring : TLC (e.g., 70:30 EtOAc:hexanes, Rf = 0.49) to track progress .

Q. Table 1: Example Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | CuI (1.16 g) | |

| Solvent | PEG-400:DMF (2:1) | |

| Yield Optimization | Recrystallization in hot ethyl acetate |

Q. What spectroscopic and chromatographic techniques are critical for characterizing 2-methyl-2,3-dihydro-1H-isoindol-5-ol?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to confirm regiochemistry (e.g., δ 8.62 ppm for triazole protons in analogous compounds) .

- HRMS : Validate molecular weight (e.g., FAB-HRMS m/z 335.1512 [M+H]<sup>+</sup>) .

- HPLC : Use reference standards (e.g., 5-fluorooxindole in pharmaceutical analysis) to assess purity and detect impurities .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes for isoindol derivatives?

Methodological Answer:

- Kinetic analysis : Perform time-course experiments to identify rate-limiting steps.

- Computational modeling : Use InChI descriptors (e.g., InChI=1S/C16H15N3O...) to predict reactive intermediates and transition states .

- Isotopic labeling : Track <sup>13</sup>C or <sup>15</sup>N in key positions to elucidate pathways.

Case Study : Low yields (e.g., 30% in CuAAC reactions) may arise from competing side reactions; factorial design experiments can optimize variables like temperature and catalyst loading .

Q. How can researchers integrate theoretical frameworks to design experiments for isoindol-based drug discovery?

Methodological Answer:

- Conceptual linkage : Align synthesis with pharmacological targets (e.g., antioxidant or neuroprotective activity observed in indole derivatives) .

- Structure-activity relationships (SAR) : Use PubChem structural data (e.g., SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl) to guide functionalization .

- Hypothesis-driven design : Test substituent effects on bioactivity using predefined molecular descriptors .

Q. What strategies validate analytical data when conflicting results arise in stability or solubility studies?

Methodological Answer:

- Cross-validation : Compare HPLC, NMR, and LC-MS data to confirm compound integrity .

- Forced degradation : Expose the compound to heat, light, or pH extremes to identify degradation products .

- Computational prediction : Use tools like PubChem to estimate pKa (e.g., predicted pKa = 10.10) and solubility .

Q. Table 2: Physicochemical Profiling

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 709.1 ± 60.0 °C | |

| Density | 1.20 ± 0.1 g/cm³ |

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

- Variable selection : Test temperature, catalyst ratio, and solvent polarity simultaneously .

- Response surface methodology (RSM) : Model interactions between variables to maximize yield.

- Case Application : In PEG-400:DMF systems, increasing CuI loading from 1.16 g to 1.5 g improved yields in analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.